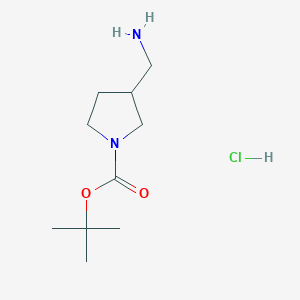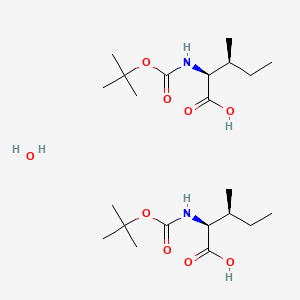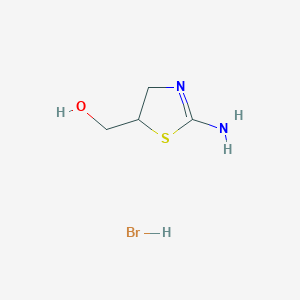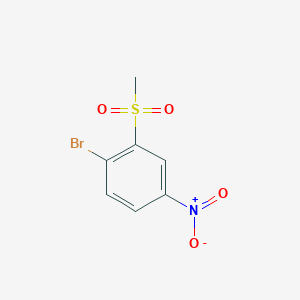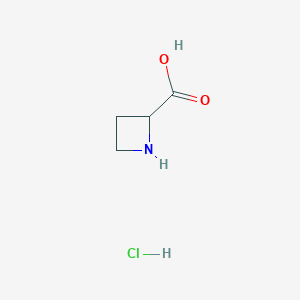
tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O2 . It is used in various chemical reactions and has potential applications in pharmaceutical research .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized from L-aspartic acid and other starting materials . The reaction conditions were optimized in each step .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a tert-butyl group and an aminoanilino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.36 g/mol. More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Pyrrolidines : Chung et al. (2005) described an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method provides a practical approach for synthesizing chiral pyrrolidine derivatives, which are important in medicinal chemistry (Chung et al., 2005).
Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) reported the palladium-catalyzed coupling of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various arylboronic acids. This study demonstrates the utility of tert-butyl 4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates in organic synthesis (Wustrow & Wise, 1991).
Crystal Structure Analysis : Weber et al. (1995) conducted a study on the crystal structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, a trisubstituted pyrrolidin-2-one. This research provides insights into the molecular structure and potential applications of similar tert-butyl pyrrolidine derivatives (Weber et al., 1995).
Synthesis of Influenza Neuraminidase Inhibitors : Wang et al. (2001) described the synthesis of potent inhibitors of influenza neuraminidase containing pyrrolidine cores. The study highlights the medicinal chemistry applications of tert-butyl pyrrolidine derivatives (Wang et al., 2001).
X-ray Diffraction Studies of Pyrrolidine Derivatives : Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized it using X-ray diffraction, providing valuable data for the structural analysis of similar compounds (Naveen et al., 2007).
Study on CYP2C8- and CYP3A-Mediated Metabolism : Prakash et al. (2008) explored the metabolism of a compound containing a tert-butyl group, shedding light on the metabolic pathways and potential pharmaceutical applications of tert-butyl pyrrolidine derivatives (Prakash et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-13(10-18)17-12-6-4-11(16)5-7-12/h4-7,13,17H,8-10,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQCXXWVNOKLOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670753 |
Source


|
| Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-32-5 |
Source


|
| Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
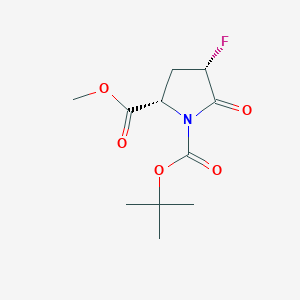
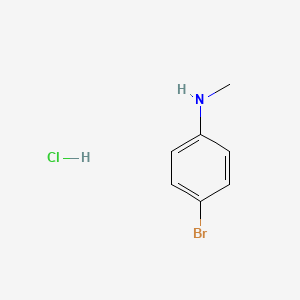
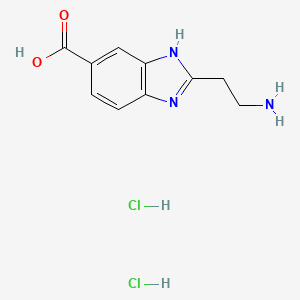
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)
